3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine
Description
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position of one phenyl ring and a trifluoromethyl group at the 3-position of another phenyl ring. The compound’s molecular formula is C₁₇H₁₂F₃N₅O₂, with a molar mass of 379.3 g/mol. Its synthesis typically involves coupling reactions in tetrahydrofuran (THF) with triethylamine as a base, yielding ~59% under optimized conditions .
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDPUEXMHWLHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Anticancer Activity:
Recent studies have indicated that 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, research demonstrated that the compound effectively reduced cell proliferation in breast and lung cancer models .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Applications in Medicinal Chemistry
Drug Design:
Due to its unique structural features, this compound serves as a scaffold for designing new drugs. Modifications to the pyrazole ring or substituents can lead to derivatives with enhanced potency and selectivity against specific biological targets .
Biological Assays:
The compound is utilized in various biological assays to evaluate its efficacy and mechanism of action. Its ability to interact with specific proteins or enzymes can be studied through biochemical assays, providing insights into its therapeutic potential .
Material Science Applications
Nanotechnology:
In material science, the compound's unique properties enable its use in the synthesis of nanomaterials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials, making it suitable for applications in coatings and composites .
Sensors:
The electronic properties of this compound make it a candidate for sensor technology. Its ability to detect specific analytes through changes in conductivity or fluorescence can be explored in developing sensors for environmental monitoring or medical diagnostics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and Staphylococcus aureus strains. |
| Study C | Drug Design | Identified potential derivatives with improved selectivity for cancer targets. |
| Study D | Material Science | Enhanced mechanical properties when incorporated into polymer composites. |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl rings. Key examples include:
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- Molecular Formula : C₁₇H₁₃ClF₃N₃
- Molar Mass : 351.75 g/mol
- Key Differences : Replaces the nitro group with a chloro substituent.
- Impact: Electronics: Chlorine is less electron-withdrawing than nitro, reducing the ring’s electron deficiency. pKa: Predicted pKa = 2.68, slightly higher than the nitro analogue (estimated ~2.5) due to reduced electron withdrawal .
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate
- Molecular Formula : C₁₆H₁₃N₃O₅S
- Molar Mass : 359.35 g/mol
- Key Differences : Introduces a sulfonate ester group.
- Impact :
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Physicochemical Properties
Trends :
- Nitro vs. Chloro : Nitro substituents lower pKa and increase polarity.
- Trifluoromethyl : Consistently enhances lipophilicity across analogues.
Biological Activity
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine (CAS Number: 852690-94-9) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₇H₁₃F₃N₄O₂
- Molecular Weight : 362.31 g/mol
- Melting Point : 163–165 °C
- LogP : 2.64
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features, particularly the presence of nitro and trifluoromethyl groups, which enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar trifluoromethyl phenyl derivatives demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low toxicity in human cell lines and were effective in inhibiting biofilm formation and destruction, indicating their potential as therapeutic agents against bacterial infections .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have suggested that this compound possesses antioxidant and anti-inflammatory properties. The presence of nitro groups is known to contribute to these activities, which have been observed in similar pyrazole compounds. The ability to inhibit inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy :
- In Vivo Toxicity Assessment :
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
